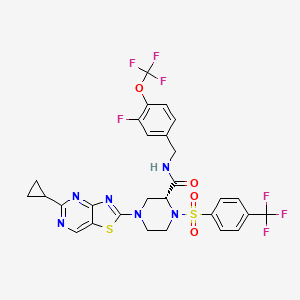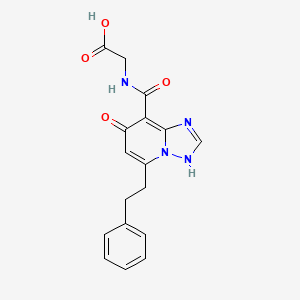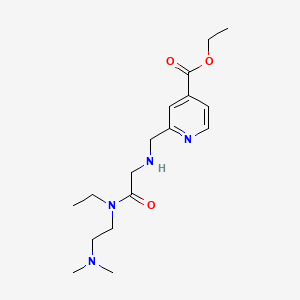
2-(((2-((2-(二甲氨基)乙基)(乙基)氨基)-2-氧代乙基)氨基)甲基)异烟酸乙酯
描述
This compound is a complex organic molecule that contains several functional groups, including ester, amine, and possibly amide groups. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain a central isonicotinate group, with multiple amine and possibly amide groups attached. The presence of these polar functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could potentially participate in a variety of chemical reactions. The amine groups, for example, could act as nucleophiles in substitution reactions, while the ester group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents .科学研究应用
Drug and Gene Delivery Systems
This compound is a part of the Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) family, which is known for its ability to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This makes it a potential candidate for gene delivery . In addition, it can be used in drug delivery systems. For instance, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system .
Anticancer Therapy
The thermosensitive and crosslinked PDMAEMA nanogel was exploited in anticancer therapy as a drug delivery system of doxorubicin . This shows the potential of this compound in the field of cancer treatment.
Interaction with Mucosal Membrane
PDMAEMA has the ability to interact with the mucosal gel layer of a mucosal membrane . This property can be utilized in designing drug delivery systems that target specific areas in the body.
Nanoreactors
Polymersomes, or polymer vesicles, are nanometer-sized spheroidal aggregates that can respond to external stimuli . These polymersomes can be used as nanoreactors . The pH-responsive nature of these polymersomes makes them suitable for use in environments with unusual pH gradients, such as certain physiological and pathological conditions .
Amphiphilic Diblock Copolymers
Amphiphilic diblock copolymers may self-assemble in water, forming polymersomes with potential applications in medical, biological, and chemical sciences . These polymersomes can be used for drug delivery, gene therapy, theranostics, artificial organelles, and more .
Highly Efficient Cr (VI) Adsorption
The compound can be used for the adsorption of Chromium (VI), a heavy metal, from aqueous solutions . This property can be utilized in environmental remediation efforts to remove heavy metals from water.
作用机制
未来方向
属性
IUPAC Name |
ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCILOMUUNVPIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate | |
CAS RN |
1596348-32-1 | |
| Record name | KDM5-C70 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KDM5-C70 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4288BE400F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)
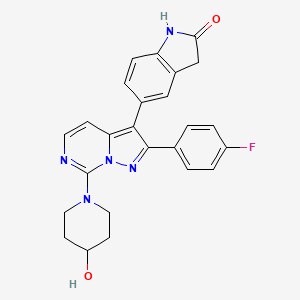
![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)
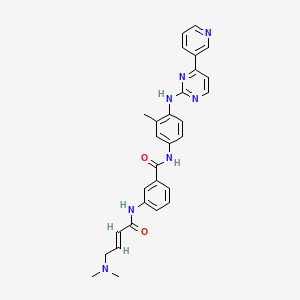
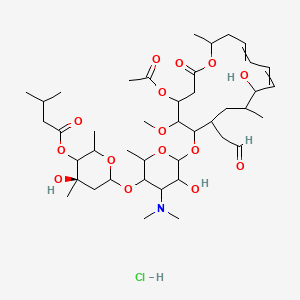

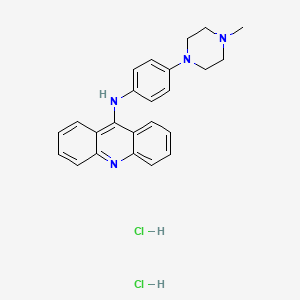
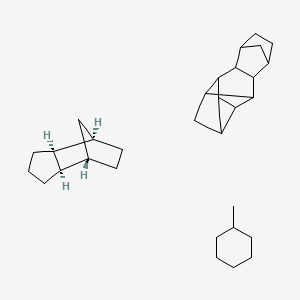

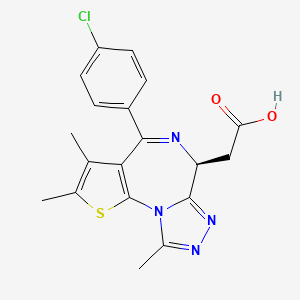
![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
